

Use of (4-Ethoxy-2-fluorophenyl)boronic acid in biaryl synthesis

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Compound of Interest

Compound Name: (4-Ethoxy-2-fluorophenyl)boronic acid

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Application Note & Protocol

Strategic Use of (4-Ethoxy-2-fluorophenyl)boronic Acid in Palladium-Catalyzed Biaryl Synthesis

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of **(4-Ethoxy-2-fluorophenyl)boronic acid** in the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and discuss key considerations for optimizing reaction outcomes. The unique electronic properties conferred by the fluoro and ethoxy substituents make this reagent a valuable building block in the development of pharmaceuticals and advanced materials.^{[1][2][3][4]}

Introduction: The Significance of Substituted Biaryls

Biaryl motifs are privileged structures in modern chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials like liquid crystals.^{[2][3][4]} The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their construction, celebrated for its mild conditions and broad functional group tolerance.^{[5][6][7]}

(4-Ethoxy-2-fluorophenyl)boronic acid is a particularly strategic reagent. The presence of a fluorine atom can significantly modulate the physicochemical properties of the final molecule, enhancing metabolic stability, lipophilicity, and binding affinity.[8] Simultaneously, the ethoxy group provides an additional point for electronic tuning and potential hydrogen bonding interactions. This combination makes the resulting biaryl structures highly valuable for constructing complex intermediates in drug discovery programs.[9] This guide explains the fundamental principles and provides a practical framework for successfully employing this reagent.

Physicochemical Properties of the Reagent

A clear understanding of the starting material's properties is fundamental to its effective use.

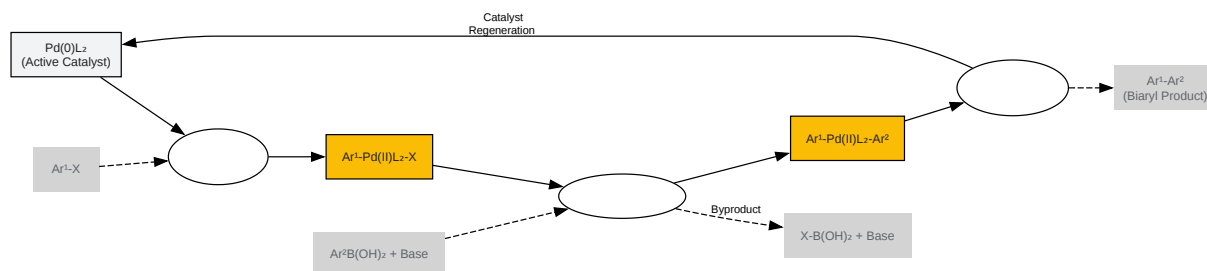
Property	Value	Source(s)
Chemical Name	(4-Ethoxy-2-fluorophenyl)boronic acid	[10]
Synonyms	2-Fluoro-4-ethoxyphenylboronic acid	[10]
CAS Number	279261-82-4	[10]
Molecular Formula	C ₈ H ₁₀ BFO ₃	[10][11]
Molecular Weight	183.97 g/mol	[10][11]
Appearance	Solid (typically white to off-white powder)	[10]
Purity	Typically ≥97%	[10]

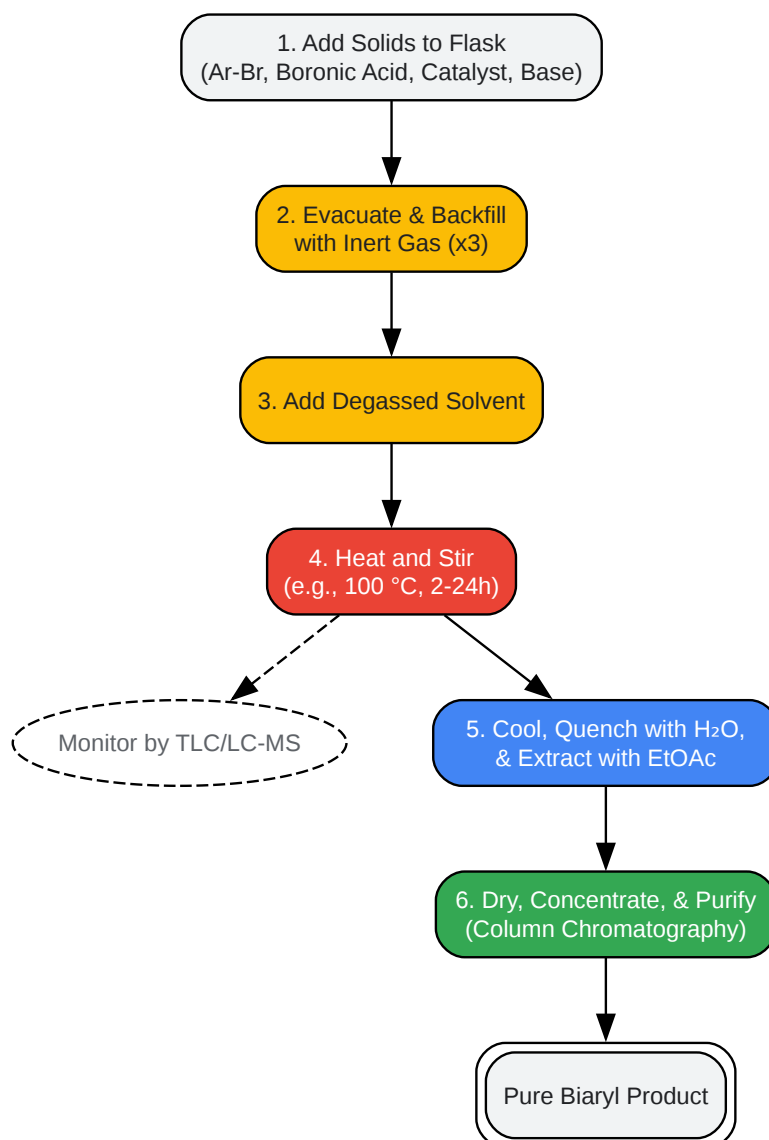
The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a complex catalytic process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][12] The cycle is generally understood to proceed through three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide ($\text{Ar}^1\text{-X}$), forming a Pd(II) complex.^{[5][13]} This is often the rate-limiting step of the cycle.
- **Transmetalation:** This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid with a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species.^{[7][14]} This boronate then reacts with the Pd(II) complex to exchange its halide ligand for the (4-ethoxy-2-fluorophenyl) group, forming a new diorganopalladium(II) intermediate.^{[5][7]}
- **Reductive Elimination:** The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product ($\text{Ar}^1\text{-Ar}^2$). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.^{[5][13]}

Ar² = (4-Ethoxy-2-fluorophenyl)





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